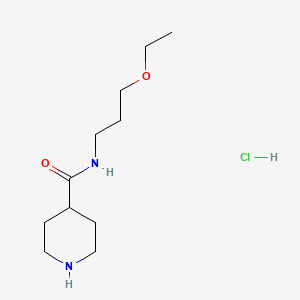

N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride

Description

Properties

IUPAC Name |

N-(3-ethoxypropyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-2-15-9-3-6-13-11(14)10-4-7-12-8-5-10;/h10,12H,2-9H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOMJZKZJYXUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride typically involves the reaction of 4-piperidinecarboxylic acid with 3-ethoxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that piperidine derivatives, including N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride, exhibit significant inhibitory effects on mycobacterial DNA gyrase, which is crucial for bacterial DNA replication. This mechanism positions the compound as a candidate for developing new antibiotics against resistant strains of Mycobacterium abscessus and other pathogens .

CXCR7 Receptor Modulation

The compound has been investigated for its role as a modulator of the CXCR7 receptor, which is implicated in various physiological processes and diseases, including cancer and inflammation. The modulation of this receptor can lead to potential therapeutic strategies for conditions where CXCR7 plays a critical role .

Drug Development

This compound serves as a scaffold in drug design, allowing for the synthesis of various analogs aimed at enhancing pharmacological properties. Its structure can be modified to improve efficacy and selectivity towards specific biological targets .

Toxicological Considerations

The compound is classified under GHS with warnings related to skin and eye irritation, as well as respiratory toxicity upon inhalation. Proper handling and safety protocols are essential when conducting research involving this compound .

Case Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of piperidine carboxamides, including this compound, showed promising activity against resistant strains of bacteria. The study utilized various assays to establish minimum inhibitory concentrations (MICs) and elucidated the mechanism of action targeting DNA gyrase .

Case Study 2: CXCR7 Modulation

Another investigation focused on the modulation of CXCR7 by compounds similar to this compound. The results indicated that these compounds could alter cellular signaling pathways associated with tumor progression, suggesting potential applications in cancer therapy .

Research Findings Summary

Mechanism of Action

The mechanism of action of N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to changes in neuronal signaling pathways. This modulation can result in therapeutic effects, particularly in the context of neurological disorders .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key Differences in Substituent Effects

Research Findings and Trends

- Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than mono-hydrochlorides, critical for oral bioavailability .

- Alkoxy Chain Length : Ethoxy vs. methoxy substitutions modulate logP values, influencing tissue distribution and clearance rates .

- Therapeutic Targets : Piperidine-carboxamide derivatives are versatile scaffolds, with substituents dictating applications ranging from CNS disorders (e.g., opioid analogs) to oncology (e.g., kinase inhibitors) .

Biological Activity

N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine core, which is known for its diverse biological activities. The ethoxypropyl substituent enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

The biological activity of this compound is believed to involve interaction with specific molecular targets, including receptors and enzymes. This interaction can modulate various biological pathways, leading to therapeutic effects. For example, compounds with similar structures have been shown to inhibit Rho kinase, an enzyme implicated in several physiological processes such as smooth muscle contraction and cell migration .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In a series of assays against different cancer cell lines, this compound exhibited cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms that require further investigation.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant strains of bacteria showed promising results. The compound was effective in reducing bacterial load in infected animal models, suggesting its potential as a therapeutic agent in antibiotic-resistant infections .

- Cytotoxicity in Cancer Models : Another study evaluated the compound's effects on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting its role as a candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the identity and purity of N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride in synthetic batches?

- Methodological Answer :

- Structural Confirmation : Use infrared (IR) spectroscopy to verify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR to confirm proton environments and carbon骨架 .

- Purity Assessment : Perform titration with alcoholic sodium hydroxide to quantify free HCl content, ensuring purity within 98.0–102.0% (dry weight basis) .

- Impurity Profiling : Employ HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to detect and quantify byproducts, referencing USP standards for validation .

Q. How should researchers design a scalable synthesis route for this compound while minimizing byproduct formation?

- Methodological Answer :

- Stepwise Optimization : React 4-piperidinecarboxylic acid with 3-ethoxypropylamine in the presence of a coupling agent (e.g., EDC/HOBt) under inert conditions. Monitor intermediates via thin-layer chromatography (TLC) .

- Byproduct Mitigation : Control reaction temperature (e.g., 0–5°C during HCl salt formation) to prevent hydrolysis or dimerization. Use reflux purification in ethanol to isolate the hydrochloride salt .

- Scale-Up Validation : Conduct reproducibility tests across 3–5 batches, analyzing yield consistency and impurity profiles via HPLC .

Q. What solvent systems and chromatographic conditions are optimal for isolating this compound from reaction mixtures?

- Methodological Answer :

- Solvent Selection : Use ethanol/water mixtures (70:30 v/v) for recrystallization, leveraging the compound’s high solubility in polar aprotic solvents .

- Chromatography : Employ reverse-phase HPLC with a gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (10–90% over 20 min) for high-resolution separation .

- Quality Control : Validate isolation efficiency using mass spectrometry (MS) to confirm molecular weight (e.g., [M+H]+ ion) and UV absorbance at 210–230 nm .

Advanced Research Questions

Q. What strategies can be employed to investigate the structure-activity relationships (SAR) of this compound derivatives in kinase inhibition assays?

- Methodological Answer :

- Derivative Synthesis : Modify the ethoxypropyl or piperidine moieties (e.g., fluorination, methyl substitution) and assess changes in cyclin-dependent kinase (CDK) inhibition using in vitro assays (e.g., ADP-Glo™ kinase assay) .

- Binding Affinity Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with CDK2/CDK9, correlating substituent effects with IC₅₀ values .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in ATP-binding pockets, validating with mutagenesis studies .

Q. How can researchers resolve discrepancies between in vitro binding affinity and in vivo efficacy data for this compound in neurological models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life and blood-brain barrier (BBB) penetration in rodents via LC-MS/MS, adjusting formulations (e.g., PEGylation) to enhance bioavailability .

- Metabolite Identification : Incubate the compound with hepatic microsomes and analyze metabolites via high-resolution MS to identify active/inactive derivatives .

- Dose-Response Refinement : Conduct allometric scaling from murine to primate models, optimizing dosing regimens to align in vitro IC₅₀ with in vivo ED₅₀ .

Q. What experimental approaches are recommended to determine the metabolic stability and potential bioactive metabolites of this compound in hepatic microsomal assays?

- Methodological Answer :

- Microsomal Incubation : Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH cofactor at 37°C. Terminate reactions at 0, 15, 30, and 60 min with acetonitrile .

- Metabolite Screening : Use UHPLC-QTOF-MS in positive ion mode to detect phase I/II metabolites. Compare fragmentation patterns with synthetic standards .

- CYP Enzyme Mapping : Inhibit specific cytochrome P450 isoforms (e.g., CYP3A4 with ketoconazole) to identify primary metabolic pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the hydrochloride salt’s hygroscopicity during storage stability studies?

- Methodological Answer :

- Controlled Storage Trials : Store batches under varying humidity (10–80% RH) and temperatures (4°C, 25°C, 40°C) for 6–12 months. Monitor mass changes via thermogravimetric analysis (TGA) .

- Crystallography : Perform X-ray powder diffraction (XRPD) to detect hydrate formation. Compare patterns with anhydrous reference .

- Reformulation : If hygroscopicity compromises stability, explore alternative counterions (e.g., mesylate, tosylate) via salt screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.